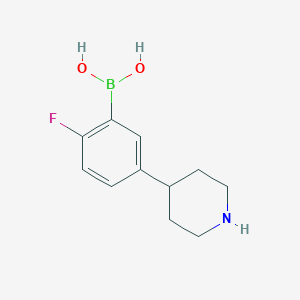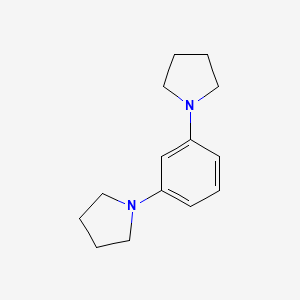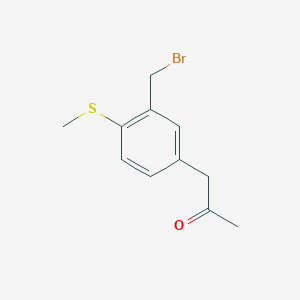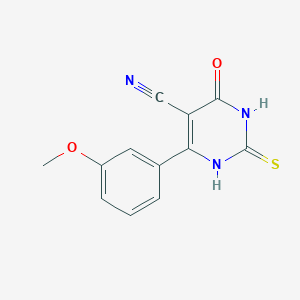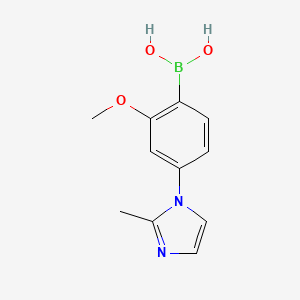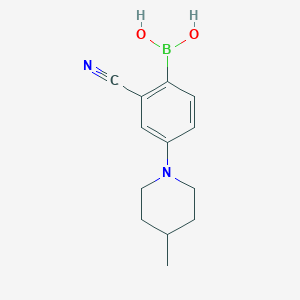
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Imidazole Substitution: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of dihydropyridine or dihydroimidazole derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Dihydropyridine, dihydroimidazole derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with boronic acids.
Materials Science: The compound can be used in the development of advanced materials, including polymers and catalysts.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: The boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Protein Interaction: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)amine
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)thiol
Uniqueness
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with enzymes or proteins.
Propriétés
Formule moléculaire |
C8H7BClN3O2 |
|---|---|
Poids moléculaire |
223.42 g/mol |
Nom IUPAC |
(5-chloro-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
Clé InChI |
ZSCTVLYZQYZKMW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N2C=CN=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


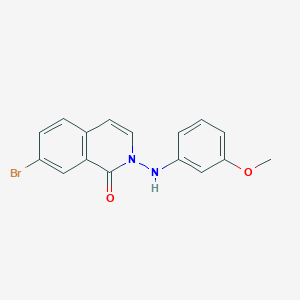
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
